Glycine, N-(3-nitrobenzoyl)-

Descripción general

Descripción

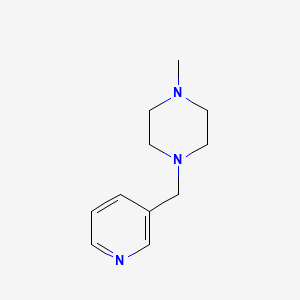

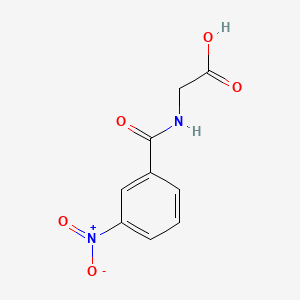

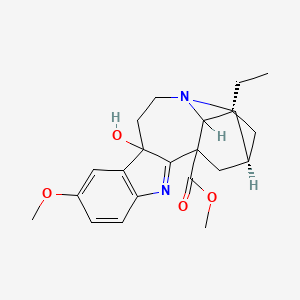

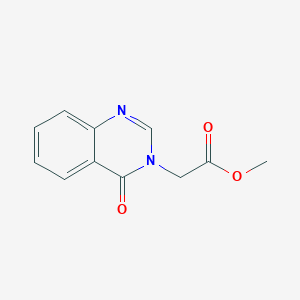

“Glycine, N-(3-nitrobenzoyl)-” is a compound with the molecular formula C9H8N2O5 . It is related to glycine, one of the simplest kinds of amino acids occurring in nature . Glycine plays two roles in neurotransmission. In caudal areas like the spinal cord and the brainstem, it acts as an inhibitory neurotransmitter, but in all regions of the CNS, it also works as a co-agonist with L-glutamate at N-methyl-D-aspartate receptors (NMDARs) .

Synthesis Analysis

A paper presents the synthesis, structural, and physico-chemical characterization of Mn(II), Co(II), Ni(II), and Cu(II) complexes with N-(p-nitrobenzoyl)-L-glycine as a ligand . Four complexes were synthesized in a 1:2 molar ratio, followed by their characterization and determination of their toxic potential .Molecular Structure Analysis

The molecular weight of “Glycine, N-(3-nitrobenzoyl)-” is 224.170 Da . It is the smallest of all the amino acids and consists of a side chain along with a hydrogen molecule .Chemical Reactions Analysis

Glycine is a central actor in the cross talk between glutamatergic, glycinergic, dopaminergic, and probably other neurotransmitter systems . Many of these relationships begin to be unraveled by studies performed in recent years using genetic and pharmacological models .Physical And Chemical Properties Analysis

Glycine exhibits various characteristic features. It is highly soluble in water and is said to be a polar molecule. It appears as a colorless crystalline solid having a sweet taste .Aplicaciones Científicas De Investigación

1. Neuromodulation in Neuroscience

- Application : Glycine is a major neurotransmitter involved in several fundamental neuronal processes. The identity of the metabotropic receptor mediating slow neuromodulatory effects of glycine was unknown until the discovery of the orphan G protein–coupled receptor, GPR158, as a metabotropic glycine receptor (mGlyR).

- Method : Glycine and a related modulator, taurine, directly bind to a Cache domain of GPR158, and this event inhibits the activity of the intracellular signaling complex regulator of G protein signaling 7–G protein b5 (RGS7-G 5), which is associated with the receptor. Glycine signals through mGlyR to inhibit production of the second messenger adenosine 3 ′,5 ′-monophosphate .

- Results : It was shown that glycine, but not taurine, acts through mGlyR to regulate neuronal excitability in cortical neurons. These results identify a major neuromodulatory system involved in mediating metabotropic effects of glycine, with implications for understanding cognition and affective states .

2. Detection and Quantitative Determination

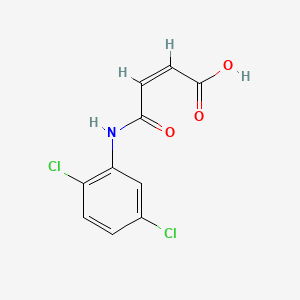

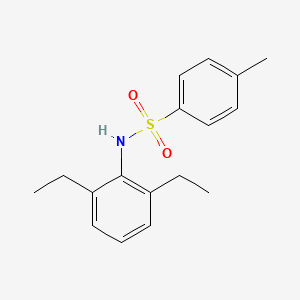

- Application : Glycine in quantities as small as 0.5 µg can be detected as an orange-red color by a specific reaction with p-nitrobenzoyl chloride and pyridine .

- Method : The procedure can be used both as a qualitative spot test and as a sensitive quantitative method .

- Results : In a discussion of the reaction mechanism, it is suggested that the color is due to azlactone formation .

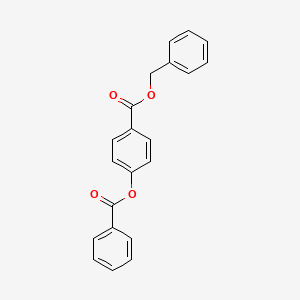

3. Synthesis of N-(3-NITROBENZOYL)-GLUTAMIC Acid and Its Immobilization

- Application : The acylation of amino acids with m- and p-nitrobenzoyl chlorides to obtain new biologically active compounds is a well-known process. In this case, L-glutamic acid is condensed with m-nitrobenzoyl chloride to provide some protection for the amino group, and then the product is immobilized by ester bonds on gellan .

- Method : The synthesis of N-(m-nitrobenzoyl)-L-glutamic acid (NBGA) is achieved by acylation of glutamic acid with m-nitrobenzoyl chloride and subsequent immobilization of the product by esteric bond on gellan, in conditions of activation with dicyclohexyl carbodiimide (DCCI) .

- Results : The efficiency of the immobilization reaction gets maximal after 34 hours, for a DCCI/NBGA ratio of 1.34 and for maximal activator/active principle ratio. The active principle’s release from the immobilization product, by acidic and basic hydrolysis, proves the fact that reaction takes place according to a “zero order” kinetics, fact which confirms the biologically active product’s controlled/sustained release capacity .

Direcciones Futuras

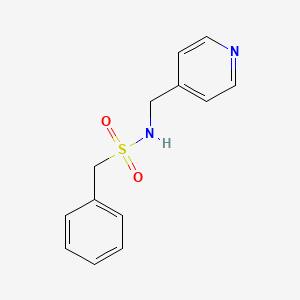

The design and development of versatile initiators for various types of polymerization reactions, i.e., thermal-/photo-crosslinked/controlled polymerizations, is highly interesting to fabricate high-performance polymer materials . The synthesized N-aryl glycine-based initiators can act as monocomponent photoinitiators or be incorporated into multicomponent photoinitiating systems for free radical or cationic crosslinked photopolymerization under diverse blue LEDs .

Propiedades

IUPAC Name |

2-[(3-nitrobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-2-1-3-7(4-6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVGZXWNWOCWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

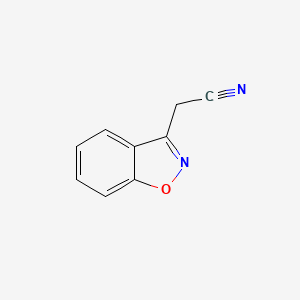

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

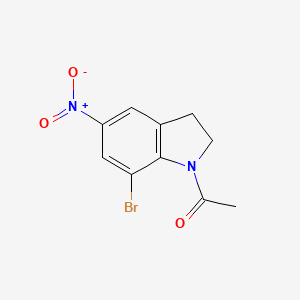

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977270 | |

| Record name | N-[Hydroxy(3-nitrophenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-(3-nitrobenzoyl)- | |

CAS RN |

617-10-7 | |

| Record name | Glycine, N-(3-nitrobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(3-nitrophenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octan-1-ol, 4-phenyl-](/img/structure/B1616544.png)

![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid](/img/structure/B1616553.png)

![5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1616555.png)